2-((3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile
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Overview
Description
The compound “2-((3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile” is a complex organic molecule. Unfortunately, there’s limited information available about this specific compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of a similar compound, (4-Methoxyphenyl)acetonitrile, are as follows: It is a liquid with a light yellow appearance. Its melting point is 8 °C, boiling point ranges from 286 to 287 °C at 760 mmHg, and it has a flash point of 117 °C .Scientific Research Applications
Novel Crown Ethers Synthesis
Research by Bulut and Erk (2001) explored the synthesis of novel crown ethers, specifically 3-phenyl chromenone-crown ethers. These compounds were prepared from ethyl 3-oxo-2-phenylpropanoate and ethyl 3-oxo-2-(4-methoxyphenyl)-propanoate, showcasing the utility of chromenone derivatives in creating complex organic molecules with potential applications in host-guest chemistry and catalysis M. Bulut, Ç. Erk, 2001.
Michael Addition for Warfarin Analogues
Alonzi et al. (2014) utilized polystyrene-supported catalysts for the Michael addition of 4-hydroxycoumarin to α,β-unsaturated ketones. This process was a key step in synthesizing Warfarin and its analogues, demonstrating the compound's role in facilitating efficient and environmentally friendly organic reactions Matteo Alonzi et al., 2014.
Antibacterial Effects and Derivatives Synthesis
Behrami and Dobroshi (2019) reported on the synthesis and characterization of new derivatives of 4-hydroxy-chromen-2-one, which showed significant antibacterial activity. This research highlights the potential of chromenone derivatives in developing new antibacterial agents A. Behrami, Florent Dobroshi, 2019.
Antioxidant Activity of Heterocycles
El‐Mekabaty (2015) focused on synthesizing heterocycles incorporating the pyrazolo-[3,4-D]Pyrimidin-4-One moiety, showing that certain derivatives exhibit antioxidant activity comparable to ascorbic acid. This study indicates the relevance of such compounds in developing antioxidant therapies A. El‐Mekabaty, 2015.
Cyano-Functionalized Chromenes Synthesis
Yin et al. (2013) described a selective synthesis method for cyano-functionalized 2-Aryl-4H-chromenes, demonstrating the compound's utility in creating chromene derivatives with potential applications in materials science and pharmacology Guodong Yin et al., 2013.
Safety and Hazards
Properties
IUPAC Name |
2-[3-(4-methoxyphenyl)-4-oxochromen-7-yl]oxyacetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO4/c1-21-13-4-2-12(3-5-13)16-11-23-17-10-14(22-9-8-19)6-7-15(17)18(16)20/h2-7,10-11H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMUVYDGWZSUXBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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